![molecular formula C6H4Cl2N2O2 B2814242 4,6-Dichloro-2-methyl-3-nitropyridine CAS No. 282102-05-0](/img/structure/B2814242.png)
4,6-Dichloro-2-methyl-3-nitropyridine
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Description
4,6-Dichloro-2-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H4Cl2N2O2 . It has a molecular weight of 207.02 and is typically found in a solid form .
Synthesis Analysis
The synthesis of nitropyridines, such as 4,6-Dichloro-2-methyl-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-methyl-3-nitropyridine contains a total of 16 bonds . These include 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical And Chemical Properties Analysis
4,6-Dichloro-2-methyl-3-nitropyridine is a solid at room temperature . It has a molecular weight of 207.02 . The compound has a density of 1.5±0.1 g/cm3 , a boiling point of 310.0±37.0 °C at 760 mmHg , and a flash point of 141.3±26.5 °C .Safety and Hazards
Mechanism of Action
Target of Action
It’s known that nitropyridines are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
Nitropyridines are generally involved in electrophilic aromatic substitution reactions . In the context of Suzuki-Miyaura cross-coupling reactions, the compound may participate in a process where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Result of Action
As a reagent in organic synthesis, its primary role is likely to contribute to the formation of new compounds rather than exerting direct biological effects .
properties
IUPAC Name |
4,6-dichloro-2-methyl-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3-6(10(11)12)4(7)2-5(8)9-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHLRJUPEKKBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-methyl-3-nitropyridine |
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